(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate
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Overview
Description
(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate is an organic compound with a complex structure that includes a hydrazono group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate typically involves the reaction of ethyl 2-methylacetoacetate with 4-nitrobenzenediazonium tetrafluoroborate. The reaction is carried out in the presence of sodium acetate in ethanol at a temperature range of 0-5°C for about 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of ethyl 2-(2-(4-aminophenyl)hydrazono propanoate.
Substitution: Formation of various substituted hydrazono derivatives.
Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazono group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(3-nitrophenyl)hydrazono propanoate: Similar structure but with the nitro group in a different position.
Ethyl 2-(2-(4-aminophenyl)hydrazono propanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-ethyl 2-(2-(4-nitrophenyl)hydrazono propanoate is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[(4-nitrophenyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-4-6-10(7-5-9)14(16)17/h4-7,13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGYFZZDRUPMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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